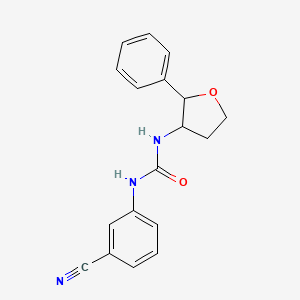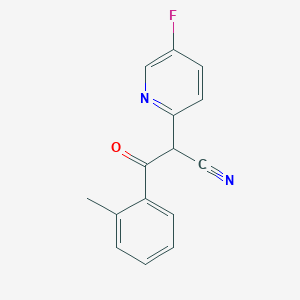![molecular formula C11H16N2O2S B7585303 N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)
N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide, commonly known as "HMPC," is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMPC is a heterocyclic compound that contains a pyrrole ring and a thiolane ring. The compound is synthesized using a multistep process that involves the reaction of several chemical reagents.
Mécanisme D'action
The mechanism of action of HMPC involves the inhibition of specific enzymes and proteins in the target organism. In cancer cells, HMPC has been shown to inhibit the activity of the enzyme DNA polymerase, which is essential for DNA replication. In viruses, HMPC has been shown to inhibit the activity of the viral polymerase, which is essential for viral replication. In bacteria, HMPC has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HMPC vary depending on the target organism and the specific enzyme or protein that is inhibited. In cancer cells, HMPC has been shown to induce apoptosis, which is programmed cell death. In viruses, HMPC has been shown to prevent viral replication and reduce the viral load. In bacteria, HMPC has been shown to inhibit bacterial growth and replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HMPC in lab experiments is its high potency and specificity for the target enzyme or protein. HMPC has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the main limitations of using HMPC in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research and development of HMPC. One potential direction is the optimization of the synthesis process to reduce the cost and increase the yield of HMPC. Another potential direction is the development of novel derivatives of HMPC with improved potency and specificity for the target enzyme or protein. Additionally, the potential applications of HMPC in material science and agriculture warrant further investigation.
Méthodes De Synthèse
The synthesis of HMPC involves the reaction of 3-hydroxythiolane with methyl acrylate, followed by the reaction of the resulting compound with methylamine and acetic anhydride. The final step involves the reaction of the resulting compound with 1,2-dibromoethane. The multistep synthesis process has been optimized to achieve high yields of HMPC.
Applications De Recherche Scientifique
HMPC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HMPC has been shown to have anticancer, antiviral, and antibacterial properties. In agriculture, HMPC has been used as a pesticide and as a growth regulator for plants. In material science, HMPC has been used as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-13-5-2-3-9(13)10(14)12-7-11(15)4-6-16-8-11/h2-3,5,15H,4,6-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCGYHCFGLYSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2(CCSC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)
![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)


![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)

![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)